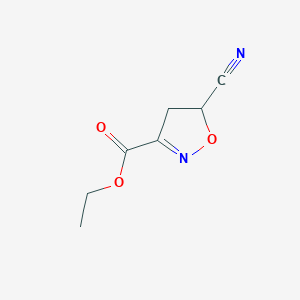

Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAAIBDMWJZGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl cyanoacetate with hydroxylamine hydrochloride in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like sodium methoxide or Grignard reagents are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds, which are valuable intermediates in further synthetic applications.

Scientific Research Applications

Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic properties.

Industry: The compound is utilized in the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and ester groups play a crucial role in binding to active sites, thereby modulating biological activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings and Functional Insights

- Agrochemical Utility: Isoxadifen-ethyl’s role as a herbicide safener highlights the importance of the isoxazole core in modulating plant detoxification enzymes. The cyano analog could exhibit similar activity but with altered solubility and binding affinity .

- Synthetic Flexibility : The sulfonamido-methyl derivative’s synthesis demonstrates the feasibility of introducing diverse substituents at position 5, enabling tailored physicochemical properties .

- Polarity and Bioactivity: The cyano group’s electron-withdrawing nature may enhance interactions with biological targets (e.g., enzymes or receptors) compared to phenyl or sulfonamido groups, which prioritize steric or hydrophobic interactions.

Conclusion this compound occupies a unique niche among isoxazole derivatives, with its cyano substituent offering distinct electronic and solubility profiles. Further experimental studies are needed to validate its physicochemical properties and explore its utility in agrochemical or pharmaceutical contexts.

Biological Activity

Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Synthesis

This compound is characterized by the presence of a cyano group and an oxazole ring, which are known to impart various biological activities. The synthesis typically involves multi-step reactions starting from simpler precursors. For instance, the compound can be synthesized using a combination of ethyl acetoacetate and malononitrile under specific conditions to yield the desired oxazole structure .

Anticancer Activity

Several studies have investigated the anticancer potential of derivatives related to this compound. For example, a series of compounds derived from similar structures exhibited strong cytotoxic effects against multiple cancer cell lines. A notable study reported that compounds with IC50 values less than 30 µM were considered potent against cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer) using the MTT assay .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific kinases and pathways critical for cancer cell proliferation. For instance, some derivatives have shown significant inhibition against Pim-1 kinase and various tyrosine kinases, suggesting a targeted approach in disrupting cancer cell signaling pathways .

Study 1: Cytotoxicity Evaluation

In a comprehensive study assessing the cytotoxicity of various derivatives of ethyl 5-cyano compounds, researchers found that certain modifications in the structure led to enhanced activity. The study utilized an array of cancer cell lines to evaluate the IC50 values and concluded that structural variations significantly influenced biological activity. Key findings are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | A549 | 15 | High |

| Compound B | HT-29 | 25 | Moderate |

| Compound C | MKN-45 | 20 | High |

Table 1: Cytotoxicity of Ethyl 5-cyano Derivatives Against Various Cancer Cell Lines

Study 2: Kinase Inhibition

Another pivotal study focused on the kinase inhibition properties of ethyl 5-cyano derivatives. The results indicated that certain compounds exhibited selective inhibition against specific kinases involved in tumor growth. The findings are detailed in Table 2.

| Compound | Kinase Target | Inhibition (%) |

|---|---|---|

| Compound D | Pim-1 | 85 |

| Compound E | EGFR | 70 |

| Compound F | VEGFR | 60 |

Table 2: Inhibition of Kinase Activity by Ethyl 5-cyano Derivatives

Q & A

Q. What are the established synthetic routes for Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate, and how do reaction conditions influence yield?

Synthesis of this compound typically involves cyclization reactions. A common approach is the reaction of nitrile-containing precursors with hydroxylamine derivatives under acidic or basic conditions. For example, analogs like Isoxadifen-ethyl (Ethyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate) are synthesized via cyclocondensation of 1,1-diphenylethylene with nitroethyl acetate, achieving ~74% yield . Adjusting solvents (e.g., ethanol vs. DMF), catalysts (e.g., p-toluenesulfonic acid), and temperature (60–100°C) can optimize yields. The cyano group in the target compound may require specialized nitration or substitution steps, which should be monitored via TLC or HPLC to track intermediate formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the oxazole ring structure and substituents. For example, the ethyl ester group typically shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.3 ppm (CH₂) in ¹H NMR.

- XRD : Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves the dihydro-oxazole ring conformation and cyano group orientation.

- MS/IR : High-resolution mass spectrometry (HRMS) verifies molecular weight, while IR identifies functional groups (C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹) .

Q. What are the key reactivity patterns of the dihydro-oxazole core in this compound?

The dihydro-oxazole ring undergoes ring-opening reactions under acidic or reductive conditions. For example:

- Hydrolysis : The oxazole ring can hydrolyze to form β-ketoamide derivatives in aqueous HCl.

- Reduction : NaBH₄ selectively reduces the cyano group to an amine without affecting the ester moiety.

- Electrophilic substitution : The 5-position (adjacent to the cyano group) is reactive toward halogenation or nitration .

Advanced Research Questions

Q. How can researchers address low yields in the cyclization step during synthesis?

Low yields often stem from competing side reactions (e.g., over-oxidation or dimerization). Strategies include:

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions may arise from dynamic effects (e.g., ring puckering) or impurities. Solutions:

Q. What computational methods predict the compound’s stability and reactivity?

- DFT calculations : Model the electron density of the cyano group to predict sites for nucleophilic attack (e.g., at the oxazole C-4 position).

- Molecular dynamics : Simulate solvation effects on the dihydro-oxazole ring’s flexibility.

- Docking studies : Explore interactions with biological targets (e.g., enzyme active sites) .

Q. What are potential applications in medicinal chemistry or agrochemical research?

- Herbicide safeners : Analogous to Isoxadifen-ethyl, the cyano group may enhance detoxification enzyme induction in plants .

- Antimicrobial agents : The oxazole core is a known pharmacophore; modifications could target bacterial efflux pumps.

- Prodrug design : The ethyl ester can be hydrolyzed in vivo to release bioactive carboxylic acids .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios.

- Data Validation : Cross-reference spectral data with databases (e.g., CCDC for XRD) and replicate experiments to confirm reproducibility .

- Safety : Handle the cyano group with care—avoid exposure to strong acids to prevent HCN release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.